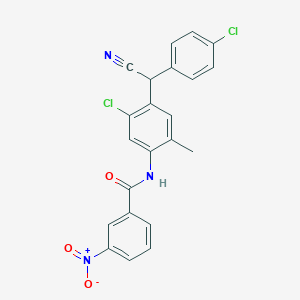
3-Fluoro-N-hydroxy-4-methylbenzimidoyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-N-hydroxy-4-methylbenzimidoyl Chloride is an organic compound with the molecular formula C8H7ClFNO It is a derivative of benzimidoyl chloride, featuring a fluorine atom at the 3-position and a hydroxyl group at the N-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-hydroxy-4-methylbenzimidoyl Chloride typically involves the reaction of 3-fluoro-4-methylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then treated with thionyl chloride to yield the desired benzimidoyl chloride . The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-N-hydroxy-4-methylbenzimidoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols to form corresponding amides or esters.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxide derivatives or reduction to yield the corresponding amine.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include:
Amides and Esters: Formed through substitution reactions.
N-oxide Derivatives: Formed through oxidation.
Amines: Formed through reduction.
Scientific Research Applications
3-Fluoro-N-hydroxy-4-methylbenzimidoyl Chloride has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Biological Studies: Used in studies to understand its interactions with biological molecules and potential therapeutic effects.
Industrial Applications: Potential use in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Fluoro-N-hydroxy-4-methylbenzimidoyl Chloride involves its interaction with nucleophiles and electrophiles. The compound’s reactivity is primarily due to the presence of the electron-withdrawing fluorine atom and the electron-donating hydroxyl group. These functional groups influence the compound’s ability to participate in various chemical reactions, including nucleophilic substitution and electrophilic addition .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-N-hydroxy-4-methoxybenzimidoyl Chloride
- 4-Fluoro-N-hydroxy-3-methylbenzimidoyl Chloride
- N-hydroxy-4-methylbenzimidoyl Chloride
Uniqueness
3-Fluoro-N-hydroxy-4-methylbenzimidoyl Chloride is unique due to the specific positioning of the fluorine and hydroxyl groups, which confer distinct reactivity and properties compared to its analogs. The presence of the fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C8H7ClFNO |
|---|---|
Molecular Weight |
187.60 g/mol |
IUPAC Name |
3-fluoro-N-hydroxy-4-methylbenzenecarboximidoyl chloride |
InChI |
InChI=1S/C8H7ClFNO/c1-5-2-3-6(4-7(5)10)8(9)11-12/h2-4,12H,1H3 |
InChI Key |
FBSFGMDLMMPXAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=NO)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methylimidazo[1,2-a]pyrazine-8-carbonitrile](/img/structure/B13702697.png)
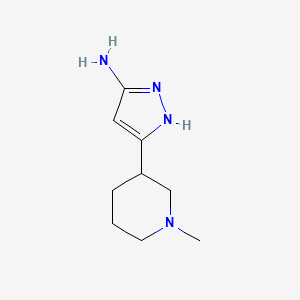
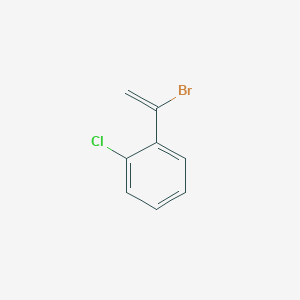
![6-[(Tert-butyloxycarbonyl)amino]-3-azabicyclo[3.1.0]hexane-3-carboxylic acid benzyl ester](/img/structure/B13702709.png)
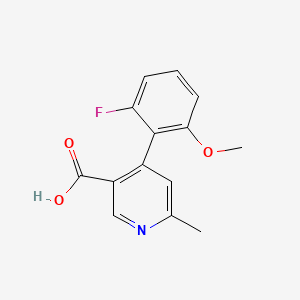
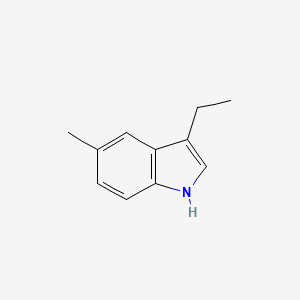
![2,4-Dichloro-6-phenylbenzo[h]quinoline](/img/structure/B13702722.png)
![7-Nitro-2-thioxobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13702737.png)
![1-[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13702742.png)


![2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarboxylic Acid](/img/structure/B13702764.png)

